N-Trimethylsilylphthalimide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-trimethylsilylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2Si/c1-15(2,3)12-10(13)8-6-4-5-7-9(8)11(12)14/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRAPHEBMDYQXKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065069 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10416-67-8 | |
| Record name | 2-(Trimethylsilyl)-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10416-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-Trimethylsilylphthalimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010416678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Trimethylsilylphthalimide | |
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| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(trimethylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(trimethylsilyl)phthalimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.800 | |
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| Record name | N-TRIMETHYLSILYLPHTHALIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X68NVE2AO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Chemical Profile of N Trimethylsilylphthalimide
This section details the fundamental chemical identifiers for N-Trimethylsilylphthalimide.
| Identifier | Value |
| IUPAC Name | 2-(trimethylsilyl)isoindoline-1,3-dione |
| CAS Registry Number | 10416-67-8 |
| Molecular Formula | C₁₁H₁₃NO₂Si |
| Molecular Weight | 219.31 g/mol |
Synthesis and Formation
Common Synthetic Routes
The most common laboratory synthesis of this compound involves the reaction of phthalimide (B116566) with a suitable silylating agent. One established method utilizes hexamethyldisilazane (B44280) (HMDS) in the presence of a catalyst, such as saccharin (B28170). This reaction proceeds by heating a mixture of phthalimide and HMDS, leading to the formation of the desired product and ammonia (B1221849) as a byproduct. google.com The reaction can achieve a quantitative yield after refluxing and evaporation of volatile materials. google.comgoogle.com
Another prevalent method is the reaction of potassium phthalimide with trimethylsilyl (B98337) chloride (TMSCl). In this procedure, the nucleophilic nitrogen of potassium phthalimide attacks the electrophilic silicon center of TMSCl, displacing the chloride ion to form the N-silylated product. This reaction is typically carried out in aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at room temperature.
Selective Silylation of Hydroxyl Groups in Carbohydrate Derivatives
Reaction Mechanisms and Conditions
The synthesis of this compound via the reaction of phthalimide with hexamethyldisilazane is an equilibrium process. The reaction is driven to completion by the removal of the gaseous ammonia byproduct. The use of a catalyst like saccharin facilitates the reaction, allowing it to proceed under milder conditions than uncatalyzed reactions. google.com The reaction is typically conducted at elevated temperatures, for instance, by heating in an oil bath at 120°C. google.com
In the case of the reaction between potassium phthalimide and trimethylsilyl chloride, the mechanism is a straightforward nucleophilic substitution at the silicon atom. The phthalimide anion acts as the nucleophile, and the chloride ion is the leaving group. Anhydrous conditions are crucial for this reaction to prevent the hydrolysis of the silylating agent and the product. The reaction is generally performed in anhydrous aprotic solvents such as THF or DCM at ambient temperature.
Physical and Chemical Properties
Tabulated Physical Properties
| Property | Value | Source(s) |
| Melting Point | 66-68 °C | google.comgoogle.com |
| Boiling Point | 100-104 °C at 0.3 mmHg | researchgate.net |
| Solubility | Soluble in many common aprotic organic solvents. |
The presence of the trimethylsilyl (B98337) group enhances the compound's solubility in organic solvents, making it a versatile reagent.
Chemical Reactivity and Stability
This compound is a relatively stable compound that can be handled in the air, although the presence of the silicon-hydrogen bond in analogous compounds can lead to more rapid hydrolysis. It is known to be a poor donor of the trimethylsilyl group, which limits its application as a general silylating agent for functional groups like hydroxyls. ethernet.edu.et However, in the presence of weak base catalysts, it can selectively silylate primary hydroxyl groups. ethernet.edu.et Its primary reactivity lies in its ability to act as a source of the phthalimido group in reactions with various electrophiles.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
The ¹H NMR spectrum of this compound is characterized by a singlet corresponding to the nine protons of the trimethylsilyl (B98337) group. This signal typically appears at approximately 0.55 ppm when measured in carbon tetrachloride (CCl₄). google.comgoogle.com The aromatic protons of the phthalimido group appear as multiplets in the aromatic region of the spectrum. caltech.edu
The ¹³C NMR spectrum provides further confirmation of the structure, showing a signal for the methyl carbons of the trimethylsilyl group at around -1.2 ppm. The carbonyl carbons of the phthalimide (B116566) ring and the aromatic carbons also show characteristic signals. google.com
Infrared (IR) Spectroscopy
The infrared spectrum of this compound displays characteristic absorption bands that confirm its structure. The carbonyl (C=O) stretching vibrations of the imide functionality are prominent, typically appearing in the region of 1700-1795 cm⁻¹. google.comgoogle.com A strong absorption corresponding to the Si-C bonds of the trimethylsilyl group is also observed, generally around 1250 cm⁻¹.
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing and characterizing N-Trimethylsilylphthalimide?
- Methodological Answer : Synthesis typically involves silylation of phthalimide derivatives using trimethylsilyl chloride under anhydrous conditions. Key steps include:
- Reaction Setup : Conduct reactions in inert atmospheres (e.g., nitrogen) with aprotic solvents like dichloromethane or THF .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for isolation.
- Characterization : Employ -NMR and -NMR to confirm silyl group incorporation (e.g., trimethylsilyl peaks at ~0 ppm in -NMR). IR spectroscopy verifies carbonyl stretches (~1700 cm) and Si-C bonds (~1250 cm) .
Q. What are the primary applications of this compound in organic synthesis?
- Methodological Answer : It serves as a silylating agent and protective group for amines or hydroxyl groups. Example applications:
- Protection Strategies : Use in multi-step syntheses to block reactive sites, enabling selective functionalization of other groups.
- Catalytic Roles : Acts as a mild base in nucleophilic substitutions, avoiding harsh conditions that degrade sensitive substrates .
Advanced Research Questions
Q. How does the steric and electronic profile of this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer : Investigate via computational (DFT) and experimental approaches:
- Steric Effects : Compare reaction rates with bulkier silyl groups (e.g., triisopropylsilyl) to assess steric hindrance.
- Electronic Effects : Measure Hammett parameters or use -NMR to correlate electron density with catalytic activity .
- Table : Example data from kinetic studies:
| Silyl Group | Reaction Rate (k, s) | Steric Parameter (Å) |
|---|---|---|
| Trimethylsilyl | 0.45 | 0.88 |
| Triisopropylsilyl | 0.12 | 1.67 |
Q. What experimental parameters are critical for ensuring the stability of this compound in aqueous or protic environments?
- Methodological Answer : Stability studies should include:
- pH Dependence : Monitor hydrolysis rates via HPLC or -NMR under varying pH (e.g., 2–12).
- Solvent Effects : Compare degradation in polar protic (water, methanol) vs. aprotic solvents (THF, DMF) .
- Temperature Control : Use Arrhenius plots to predict shelf-life under storage conditions (e.g., 4°C vs. room temperature) .
Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound across studies?
- Methodological Answer : Conduct meta-analyses focusing on:
- Reproducibility : Replicate experiments using standardized protocols (e.g., identical solvent purity, catalyst loading) .
- Data Normalization : Adjust for variables like substrate concentration or reaction scale.
- Controlled Comparisons : Publish negative results to clarify boundary conditions (e.g., deactivation in presence of trace moisture) .
Guidelines for Data Reporting
- Experimental Reproducibility : Follow NIH guidelines for documenting conditions (e.g., solvent batch, humidity levels) to enable replication .
- Supporting Information : Include raw NMR/HPLC data, computational input files, and kinetic plots in supplementary materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
